molecular formula C20H18F3N5O3 B3401953 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide CAS No. 1049176-20-6

4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide

Cat. No.: B3401953
CAS No.: 1049176-20-6
M. Wt: 433.4 g/mol
InChI Key: NKLVSMCWWJAWKO-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a furan-2-yl group at position 6, linked to a piperazine ring via position 2. The piperazine is further functionalized with a carboxamide group attached to a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the furan-pyridazine scaffold may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O3/c21-20(22,23)31-15-5-3-14(4-6-15)24-19(29)28-11-9-27(10-12-28)18-8-7-16(25-26-18)17-2-1-13-30-17/h1-8,13H,9-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLVSMCWWJAWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Mechanism of Action

The mechanism of action of 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural Analogues with Pyridazine/Pyridazinone Cores

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Pyridazine 6-(furan-2-yl), N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide Inferred kinase/receptor modulation based on structural analogs
N-(2-fluorophenyl)-4-[3-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide Triazolopyridazine 3-(furan-2-yl), N-(2-fluorophenyl)piperazine-1-carboxamide Potential CNS activity due to fluorophenyl group; triazole may enhance metabolic stability
6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-one Pyridazinone Varied aryl groups at positions 3 and 6 Antitubercular, antifungal, and antibacterial activities (MIC range: 12.5–50 µg/mL)
YM580 [(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-[6-(trifluoromethyl)pyridin-3-yl]...] Pyridine 4-cyano-3-(trifluoromethyl)phenyl, 2,5-dimethylpiperazine Potent androgen receptor antagonist (ED₅₀ = 2.2 mg/kg/day)

Key Observations :

  • Pyridazinone derivatives () exhibit broad-spectrum antimicrobial activity, suggesting the pyridazine core is versatile for diverse applications.

Piperazine-Carboxamide Derivatives with Trifluoromethoxy/Aryl Groups

Compound Name Aryl Group Additional Features Pharmacological Profile Reference
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide 3-(trifluoromethyl)phenyl Chloro-trifluoromethylpyridine Phosphopantetheinyl transferase inhibitor (bacterial growth attenuation)
N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides 2-methoxyphenyl Fluoro-butyl linker High dopamine D3 receptor selectivity (>1000-fold vs. D2R)
4-Hydroxyquinazoline derivatives (A1–A6) Fluoro-/chlorophenyl 4-hydroxyquinazoline scaffold Variable cytotoxicity depending on substituent position

Key Observations :

  • The trifluoromethoxy group in the target compound likely enhances membrane permeability compared to methoxy or chloro substituents .
  • Carboxamide linkers are critical for receptor binding, as evidenced by reduced D3R affinity upon their removal ().

Physicochemical Properties :

  • LogP : The trifluoromethoxy group increases hydrophobicity compared to methoxy (: LogP ~2.5–3.5) or fluoro substituents (LogP ~1.8–2.2).
  • Metabolic Stability : The trifluoromethoxy group resists oxidative metabolism better than methoxy or methyl groups .

Biological Activity

The compound 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide represents a class of piperazine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Piperazine Core : A six-membered ring containing two nitrogen atoms.
  • Pyridazine Ring : A six-membered ring with two adjacent nitrogen atoms.
  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Trifluoromethoxy Group : A phenyl ring substituted with a trifluoromethoxy group.

This unique combination of rings and functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown promising results against various bacterial strains, including Mycobacterium tuberculosis .

Anticancer Properties

Studies have demonstrated that the compound may possess anticancer activity through the inhibition of specific cellular pathways. For example, it has been reported to affect the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers . The ability to inhibit this pathway suggests potential applications in cancer therapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Antagonism : The compound may act as an antagonist at certain receptors involved in disease processes.
  • Inhibition of Enzymatic Activity : It could inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that it may promote programmed cell death in cancer cells.

Case Study 1: Anti-Tubercular Activity

A series of piperazine derivatives were tested for their anti-tubercular activity. Among these, compounds structurally related to our target compound showed significant inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs inhibited cell growth effectively. For example, a derivative exhibited an IC50 value of 0.728 μg/mL against specific cancer cell lines .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Compound AAnti-TB≤ 2 μg/mL
Compound BAnticancer (Cell Line)0.728 μg/mL
Compound CEGFR InhibitionNot Specified

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Trifluoromethoxy GroupIncreases potency
Furan Ring PresenceEnhances antimicrobial activity
Piperazine CoreEssential for receptor binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide

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